Bacillosporin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,9,15,21-tetrahydroxy-11,19-dimethyl-6,14,24-trioxaheptacyclo[16.7.1.14,8.01,15.02,13.022,26.012,27]heptacosa-2,4(27),8,10,12,18(26),19,21-octaene-7,17,23-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O10/c1-8-3-12(28)18-19-14(8)13(29)5-26(33)25(19,7-35-24(18)32)20-21(30)10-6-34-23(31)17-11(27)4-9(2)15(16(10)17)22(20)36-26/h3-4,27-28,30,33H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBPWHLZTSXJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)CC4(C3(COC2=O)C5=C(C6=C7C(=C5O4)C(=CC(=C7C(=O)OC6)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Isolation of Bacillosporin C
Fungal Bioprospecting and Producer Organisms
The discovery and isolation of Bacillosporin C are closely linked to the bioprospecting of filamentous fungi, particularly from the genera Talaromyces and Penicillium. These fungi are recognized for their capacity to produce a diverse array of secondary metabolites.
Talaromyces Species (e.g., Talaromyces bacillisporus, Talaromyces stipitatus)
The genus Talaromyces is a significant source of this compound. The compound was first isolated from Talaromyces bacillisporus. researchgate.net Subsequent studies have consistently identified this species as a producer. For instance, research on the soil fungus Talaromyces bacillisporus strain BCC17645 led to the isolation of this compound along with other related compounds. researchgate.net
Another notable producer is Talaromyces stipitatus. Investigations into the secondary metabolites of this filamentous fungus have also yielded this compound. acs.org A specific strain, Talaromyces stipitatus ATCC 10500, isolated from soil, has been identified as a source of related oxaphenalenone dimers. dntb.gov.ua
Penicillium Species (e.g., Penicillium purpurogenum, Penicillium sp. JP-1)
The genus Penicillium is another key producer of this compound. A significant finding was the isolation of this compound from Penicillium sp. JP-1. researchgate.net This strain was identified as an endophytic fungus associated with the mangrove plant Aegiceras corniculatum. researchgate.net Further molecular identification has classified the Penicillium sp. JP-1 strain as Penicillium purpurogenum. researchgate.net Penicillium species are ubiquitous, found in diverse environments from soil to plant tissues, and are well-documented producers of polyketides, the biosynthetic precursors to compounds like this compound. researchgate.net
Other Fungal Genera Associated with this compound Production
Current scientific literature primarily attributes the production of this compound to species within the Talaromyces and Penicillium genera. While an unidentified fungal strain, SBE-14, is a known producer, its genus has not been definitively reported in the available literature. nih.gov Therefore, at present, there are no other confirmed fungal genera known to produce this specific compound.
Ecological Niches and Habitats
The fungi that produce this compound are found in distinct and ecologically significant environments. These habitats play a crucial role in the bioproduction of this and other secondary metabolites.
Mangrove Endophytic Fungi (e.g., strains from Aegiceras corniculatum, SBE-14)
Mangrove ecosystems are a rich source of novel bioactive compounds, largely due to the unique microorganisms they host. This compound has been isolated from endophytic fungi residing within mangrove plants. An endophyte is a microorganism that lives within a plant for at least part of its life cycle without causing apparent disease.
Specifically, Penicillium sp. JP-1 was isolated as an endophyte from the mangrove plant Aegiceras corniculatum. researchgate.net Another significant source is an unidentified mangrove endophytic fungus designated as strain SBE-14, which was isolated from the South China Sea. nih.gov This strain was found to produce both this compound and the related compound Bacillosporin D. nih.gov The unique environmental pressures and symbiotic relationships within the mangrove habitat are thought to influence the production of such complex molecules.
Marine Environments and Sediments
Marine environments, including marine sediments, are recognized as a vast and largely untapped reservoir of microbial diversity and novel natural products. Fungi from these environments are adapted to conditions of high salinity and pressure, which can drive the evolution of unique metabolic pathways. While mangrove endophytes represent a specific type of marine-associated niche, fungi isolated directly from marine sediments and soil have also been identified as producers of this compound and related compounds. Talaromyces bacillisporus BCC17645, a known producer, was isolated from soil. researchgate.net The isolation of producing strains from both terrestrial soil and marine-influenced mangrove ecosystems highlights the adaptability of these fungi.
Research Findings on the Isolation of this compound
| Producing Organism | Strain | Ecological Niche/Source | Location of Isolation | Reference(s) |
| Talaromyces bacillisporus | Not Specified | Fungus | Not Specified | researchgate.net |
| Talaromyces bacillisporus | BCC17645 | Soil Fungus | Not Specified | researchgate.net |
| Talaromyces stipitatus | Not Specified | Filamentous Fungus | Not Specified | acs.org |
| Penicillium sp. (P. purpurogenum) | JP-1 | Endophytic fungus from Aegiceras corniculatum | Not Specified | researchgate.net |
| Unidentified Fungus | SBE-14 | Mangrove Endophytic Fungus | South China Sea | nih.gov |
Methodologies for Isolation and Purification
The isolation and purification of this compound, a complex dimeric oxaphenalenone, from its natural fungal sources involves a multi-step process combining extraction and various chromatographic techniques. The specific methodologies can vary slightly depending on the fungal strain and the scale of production, but generally follow a consistent workflow from crude extract to pure compound.
Initial extraction of this compound is typically performed from a large-scale fermentation of the producing fungus, such as Talaromyces bacillosporus or a marine-derived Talaromyces species. nih.govnih.gov In one documented method, the fungus is cultivated on a solid rice medium. nih.gov Following a 30-day incubation period, the fermented rice culture is subjected to exhaustive extraction with an organic solvent mixture, commonly ethyl acetate (B1210297) and methanol, to draw out the secondary metabolites, including this compound. nih.gov The resulting crude extract is then often partitioned between ethyl acetate and water, with the organic layer containing the desired compound being concentrated to yield a residue for further purification. nih.gov
The purification of this compound from the crude extract relies on a series of chromatographic separations that exploit the compound's physicochemical properties. While specific protocols for this compound are detailed in seminal works, the general approach is consistent with the purification of other dimeric oligophenalenones from fungal sources. nih.govresearchgate.net
A common primary purification step involves column chromatography over silica (B1680970) gel. This technique separates compounds based on their polarity. The crude extract is loaded onto the column, and a gradient of solvents, typically increasing in polarity (e.g., from hexane (B92381) to ethyl acetate to methanol), is used to elute the fractions. Fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify those containing this compound.
Subsequent purification steps are often necessary to achieve high purity. These can include further column chromatography using different stationary phases or solvent systems. For instance, Sephadex LH-20, a size-exclusion chromatography medium, is frequently used to separate compounds based on their molecular size. High-performance liquid chromatography (HPLC) is a powerful tool for the final purification stages. embrapa.br Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol-water), is particularly effective for separating closely related compounds. researchgate.net
The final, purified this compound is typically obtained as a yellow solid. The identity and purity of the isolated compound are confirmed through spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.net Physical properties such as melting point and specific optical rotation are also used for characterization. For this compound, a melting point of 184–185 °C and a specific rotation of [α]D +442.5 (in methanol) have been reported.
The table below summarizes a general chromatographic approach that could be applied for the purification of this compound, based on methods used for similar fungal polyketides.
Table 1: Illustrative Chromatographic Purification Strategy for this compound
| Purification Step | Chromatographic Technique | Stationary Phase | Mobile Phase System (Illustrative) | Separation Principle |
| Initial Fractionation | Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | Adsorption/Polarity |
| Intermediate Purification | Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Molecular Size |
| Final Purification | High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18) | Gradient of Methanol/Water | Partition/Hydrophobicity |
Biosynthesis and Biogenetic Pathways of Bacillosporin C
Precursor Pathways and General Biosynthetic Schemes (e.g., Polyketide Pathway)
The backbone of Bacillosporin C is assembled through the polyketide pathway, a major route for the biosynthesis of a wide array of secondary metabolites in fungi. ftb.com.hrwikipedia.org This process is analogous to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units. ftb.com.hrwikipedia.org
The biosynthesis commences with a "starter unit," typically acetyl-CoA, which is then iteratively elongated by "extender units," most commonly malonyl-CoA. wikipedia.org This chain-building process is catalyzed by a large, multifunctional enzyme complex known as a Polyketide Synthase (PKS). ftb.com.hrwikipedia.org Fungal PKSs are typically Type I, meaning they are large, single proteins with multiple catalytic domains arranged in a modular fashion. ftb.com.hrnih.gov
The general scheme for the formation of a polyketide like the monomeric unit of this compound involves:
Chain Initiation: Loading of a starter unit (e.g., acetyl-CoA) onto the PKS.
Chain Elongation: Stepwise condensation with extender units (e.g., malonyl-CoA), with each condensation adding two carbon atoms to the growing polyketide chain. wikipedia.org
Processing: During elongation, the β-keto groups formed after each condensation can be selectively modified by domains within the PKS, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. wikipedia.orgebi.ac.uk The specific combination and action of these domains determine the reduction pattern of the final polyketide chain.
Cyclization and Release: Once the chain reaches a specific length, it is released from the PKS, often accompanied by intramolecular cyclization reactions (catalyzed by the PKS itself or by separate cyclase enzymes) to form the characteristic aromatic ring systems of the phenalenone core. researchgate.net
Dimerization: Two identical or similar polyketide monomers are then coupled to form the dimeric structure of this compound.
Studies on related compounds, such as duclauxin (B155728), have used acetate (B1210297) labeling to confirm the polyketide origin of the carbon skeleton. researchgate.net Given that this compound belongs to the oxaphenalenone dimer family, a similar polyketide origin is presumed. researchgate.netnih.gov
Proposed Biogenetic Relationship with Bacillosporin D (Lactone-Anhydride Transformation)
A key feature of this compound's biogenesis is its direct relationship with another natural product, Bacillosporin D. It is proposed that this compound, which has an anhydride (B1165640) functional group, is formed from Bacillosporin D, which contains a lactone (a cyclic ester). This transformation was observed in the mangrove endophytic fungus SBE-14. mdpi-res.com
This proposed biogenetic conversion is considered unusual in nature. researchgate.net The transformation involves a formal oxidation and rearrangement of the lactone ring system to generate the anhydride bridge characteristic of this compound. While the exact enzymatic machinery responsible for this conversion has not been identified, it represents a significant and rare final tailoring step in the biosynthetic pathway.
| Compound | Key Functional Group | Proposed Role in Biosynthesis | Source of Observation |
|---|---|---|---|
| Bacillosporin D | Lactone | Precursor | Mangrove endophytic fungus SBE-14 researchgate.net |
| This compound | Anhydride | Product |
Enzymatic Steps and Key Intermediates in this compound Formation
While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, the pathway can be inferred from the principles of polyketide synthesis. The process requires a core Polyketide Synthase (PKS) and a series of tailoring enzymes that modify the polyketide backbone to produce the final complex structure.
Key enzymatic steps likely include:
Polyketide Synthase (PKS): A Type I PKS is responsible for assembling the poly-β-keto chain from acetate and malonate precursors. ftb.com.hrnih.gov Some fungal pathways even utilize two distinct PKS enzymes that work in collaboration. nih.govnih.govnih.gov
Cyclases/Aromatases: These enzymes guide the folding and intramolecular condensation of the polyketide chain to form the specific tricyclic phenalenone core structure. researchgate.net
Oxidoreductases (e.g., P450 monooxygenases, dehydrogenases): A variety of oxidative enzymes are required for post-PKS modifications. These "tailoring" reactions are critical for installing hydroxyl groups, forming epoxide intermediates, and ultimately facilitating the dimerization and the final lactone-to-anhydride transformation. researchgate.net
Dimerizing Enzymes: The coupling of two phenalenone monomers is likely an enzyme-catalyzed oxidative process, a common strategy in the biosynthesis of dimeric natural products.
A key intermediate in the biosynthesis of many fungal polyketides, including some produced by Talaromyces species, is 6-hydroxymellein, which is synthesized by a PKS-like enzyme system. researchgate.netnih.gov Although not confirmed for this compound, the pathway likely proceeds through a series of stable, cyclized intermediates before the final dimerization and transformation steps. The hemiketal structure of this compound was proposed based on spectral data of the compound and its hydrogenolysis product, suggesting a complex series of final chemical arrangements. researchgate.net
| Enzyme Type | Proposed Function | Stage of Biosynthesis |
|---|---|---|
| Polyketide Synthase (PKS) | Assembly of the carbon backbone from acetate/malonate units. wikipedia.orgebi.ac.uk | Core Structure Formation |
| Cyclase / Aromatase | Catalysis of ring formation to create the phenalenone core. researchgate.net | Core Structure Formation |
| P450 Monooxygenase | Hydroxylation and other oxidative modifications of the monomer. researchgate.net | Tailoring Reactions |
| Oxidative Dimerization Enzyme | Coupling of two phenalenone monomers. | Dimerization |
| Unknown Transformase | Conversion of the lactone in Bacillosporin D to the anhydride in this compound. | Final Tailoring Step |
Genetic Basis of this compound Production and Gene Cluster Analysis
In fungi, the genes required for the biosynthesis of a secondary metabolite are typically located together on the chromosome in a contiguous unit known as a Biosynthetic Gene Cluster (BGC). mdpi.comfrontiersin.orgmdpi.com This co-localization facilitates the coordinated regulation of the entire pathway. A typical fungal PKS gene cluster contains the core PKS gene, along with genes encoding tailoring enzymes, transporters, and pathway-specific transcription factors. nih.govfrontiersin.org
The specific gene cluster for this compound has not yet been identified. However, there is strong evidence that it exists as a "silent" or "cryptic" BGC. mdpi.comresearchgate.net This means that the cluster is not expressed, or is expressed at very low levels, under standard laboratory culture conditions. asm.org For instance, this compound was produced by a mutant strain of the marine-derived fungus Penicillium purpurogenum G59, suggesting that the mutation activated a previously silent biosynthetic pathway. nih.gov The ability to turn on production via genetic or chemical manipulation is a hallmark of pathways controlled by silent BGCs.
Genome mining of related species like Talaromyces stipitatus has revealed putative BGCs encoding both highly reducing and non-reducing PKS enzymes, indicating the genetic potential for complex polyketide synthesis within this genus. nih.gov The identification and characterization of the this compound gene cluster would require genome sequencing of a producing strain, followed by bioinformatic analysis and genetic verification, for example, using CRISPR-Cas9 gene editing, which has been successfully applied in Talaromyces species. scispace.comunl.edu
| Gene/Element | Function | Example Role in this compound Pathway |
|---|---|---|
| Core PKS Gene(s) | Synthesizes the polyketide backbone. nih.govnih.gov | Assembles the monomer precursor chain. |
| Tailoring Enzyme Genes | Modify the core structure (e.g., oxygenases, reductases, transferases). researchgate.net | Hydroxylation, cyclization, dimerization, lactone-anhydride conversion. |
| Transcription Factor Gene | Regulates the expression of all genes within the cluster. asm.org | Activates or represses the this compound pathway. |
| Transporter Gene | Exports the final product out of the cell. frontiersin.org | Secretion of this compound. |
Structural Elucidation and Stereochemical Studies of Bacillosporin C
Advanced Spectroscopic Techniques for Structure Determination (e.g., 1D and 2D NMR, HRMS, UV-Vis)
The molecular formula of Bacillosporin C was established through High-Resolution Mass Spectrometry (HRMS), which indicated a formula of C₂₆H₁₈O₁₀, corresponding to a molecular weight of 490.41. This data, revealing a high degree of unsaturation, was foundational for proposing its complex polycyclic structure.
The planar structure and atom connectivity were pieced together primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Complete assignments for both ¹H and ¹³C NMR spectra were achieved through a combination of experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). nih.gov These experiments allow for the mapping of proton-proton and proton-carbon correlations, respectively, providing the necessary data to construct the carbon skeleton and place the various functional groups. nih.gov For instance, HMBC correlations are crucial for connecting different structural fragments across quaternary carbons and heteroatoms. The chemical shifts observed in the NMR spectra are characteristic of the oxaphenalenone dimer scaffold. nih.govacs.org
UV-Vis spectroscopy, while less detailed than NMR or HRMS, provides valuable information about the electronic system of the molecule. The UV absorption profile of this compound is characteristic of the phenalenone chromophores present in its structure, confirming its classification within this family of compounds.
Below are the detailed ¹H and ¹³C NMR spectral data for this compound, as reported from studies on the compound isolated from the mangrove endophytic fungus SBE-14. nih.gov
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) Data sourced from Guo et al., 2007, Magnetic Resonance in Chemistry. nih.gov
Click to view interactive NMR data table
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 162.7 | - |
| 3 | 100.2 | 6.53 (s) |
| 3a | 107.0 | - |
| 4 | 160.0 | - |
| 4-OH | - | 11.23 (br s) |
| 5a | 84.8 | - |
| 6 | 171.1 | - |
| 7 | 37.0 | 3.03 (d, 16.5), 2.91 (d, 16.5) |
| 8 | 49.3 | 4.90 (s) |
| 9 | 71.9 | 4.83 (s) |
| 9a | 87.0 | - |
| 13b | 106.6 | - |
| 1' | 163.6 | - |
| 3' | 102.3 | 6.74 (s) |
| 3a' | 107.2 | - |
| 4' | 160.8 | - |
| 4'-OH | - | 11.08 (br s) |
| 5a' | 91.5 | - |
| 6' | 192.1 | - |
| 9a' | 103.1 | - |
| 10' | 148.4 | - |
| 11' | 116.3 | - |
| 11'-CH₃ | 20.7 | 2.19 (s) |
| 12' | 140.2 | - |
| 13' | 114.7 | 7.04 (s) |
| 13b' | 105.1 | - |
| 1'-CH₃ | 20.6 | 2.45 (s) |
Determination of Relative Stereochemistry (e.g., NOESY correlations, coupling constants)
Once the planar structure of this compound was established, the next challenge was to determine the relative orientation of its substituents at the various stereocenters. This is accomplished by analyzing through-space interactions using Nuclear Overhauser Effect Spectroscopy (NOESY) and measuring the magnitude of proton-proton coupling constants (J values). researchgate.netresearchgate.net
In the context of oligophenalenone dimers, NOESY experiments are critical for establishing the relative configuration of the complex core structure. researchgate.net For example, a NOESY correlation between two protons indicates they are in close spatial proximity (typically <5 Å), which helps to define the molecule's 3D shape. In a related compound, talarohemiketal A, ROESY (a similar technique) correlations between H-1 and an -OH group at C-11, and between H-8' and H-9', were essential for establishing their relative orientations. acs.org
For this compound, the relative stereochemistry is deduced from such correlations, particularly those that define the fusion of the multiple rings. The observation of a singlet for protons like H-8 and H-9 suggests a specific dihedral angle between adjacent protons, which in turn constrains the possible conformations of the ring system. mdpi.com The detailed analysis of these correlations, compared with those of closely related and structurally confirmed analogues, allows for the confident assignment of this compound's relative stereochemistry. acs.orgresearchgate.net
Assignment of Absolute Configuration (e.g., ECD spectra, modified Mosher's method, X-ray crystallography)
Determining the absolute configuration—the exact R/S designation at each chiral center—is the final step in structural elucidation. For complex molecules like this compound, where suitable crystals for X-ray crystallography are often difficult to obtain, chiroptical methods are frequently employed. nih.gov
The primary method used for assigning the absolute configuration of this compound and its relatives is Electronic Circular Dichroism (ECD). encyclopedia.pub The experimental ECD spectrum of the unknown compound is compared to that of a known analogue whose absolute configuration has been unequivocally determined, often through X-ray analysis. iucr.orgbioaustralis.com For instance, the absolute configurations of new bacillisporins and duclauxamides were confirmed by comparing their experimental ECD spectra to those of known compounds. researchgate.netresearchgate.net
Alternatively, the experimental spectrum can be compared to a theoretically calculated ECD spectrum generated using time-dependent density functional theory (TDDFT). mdpi.comnih.gov A good match between the experimental and calculated spectra for a specific enantiomer allows for a reliable assignment of the absolute configuration. dntb.gov.uaresearchgate.net While specific X-ray data for this compound is not reported, the absolute configuration of the parent compound, Duclauxin (B155728), was determined by X-ray crystallography of its monobromo derivative, providing a solid reference for the entire class. iucr.org The absolute configuration of this compound is thus established through its correlation with these well-defined members of the oligophenalenone family. researchgate.netresearchgate.net
Comparative Structural Analysis with Related Oligophenalenone Dimers (e.g., Bacillosporins A, B, D, E, H, Duclauxin)
This compound belongs to a large family of structurally related oligophenalenone dimers. Comparing its structure to its congeners highlights the subtle but significant variations that arise from fungal biosynthetic pathways.
Duclauxin : This is a foundational compound in this family, characterized by a heptacyclic system formed from two tricyclic moieties—an isocoumarin (B1212949) and a dihydroisocoumarin—linked by a cyclopentane (B165970) ring. frontiersin.orgresearchgate.net
Bacillosporin D : This compound is the direct precursor to this compound. Bacillosporin D is a lactone, which is transformed into the corresponding anhydride (B1165640) to form this compound. caymanchem.comnih.gov This relationship is an unusual biotransformation in nature. nih.gov
Bacillosporins A and B : These are closely related analogues. Bacillosporin A is the acetyl derivative of Bacillosporin B. researchgate.net
Bacillosporin E : Isolated along with Bacillosporins C and D, it is another structural analogue within the same family. researchgate.net
Bacillosporin H : This compound represents a more significant structural deviation, as it is a nitrogen-containing bis-oxaphenalenone, unlike the other purely oxygen-heterocyclic members. researchgate.netfrontiersin.org
The key structural differences between this compound and its selected relatives are summarized in the table below.
Table 2: Comparative Structural Features of this compound and Related Oligophenalenone Dimers
Click to view interactive comparison table
| Compound | Key Structural Feature(s) | Molecular Formula | Reference(s) |
| This compound | Heptacyclic oxaphenalenone dimer; features an anhydride moiety. | C₂₆H₁₈O₁₀ | caymanchem.com |
| Duclauxin | Parent heptacyclic dimer with isocoumarin and dihydroisocoumarin units. | C₂₉H₂₂O₁₁ | frontiersin.orgbiosynth.com |
| Bacillosporin A | Acetyl derivative of Bacillosporin B. | C₃₁H₂₄O₁₂ | researchgate.netresearchgate.net |
| Bacillosporin B | Hydroxyl-bearing analogue of Bacillosporin A. | C₂₉H₂₂O₁₁ | researchgate.netresearchgate.net |
| Bacillosporin D | Lactone precursor to this compound. | C₂₆H₂₀O₁₀ | caymanchem.comnih.gov |
| Bacillosporin E | A related oxaphenalenone dimer analogue. | C₃₁H₂₄O₁₂ | researchgate.net |
| Bacillosporin H | A nitrogen-containing (azasone) analogue. | C₂₉H₂₃NO₁₀ | researchgate.netfrontiersin.org |
This comparative analysis demonstrates the structural diversity within the bacillosporin family, where small modifications, such as acetylation, hydrolysis/dehydration, or nitrogen incorporation, lead to a wide array of natural products.
Molecular Mechanisms of Action of Bacillosporin C
Topoisomerase Inhibition
Bacillosporin C has been identified as a compound that can target human topoisomerase IB (hTopIB), an essential enzyme that resolves topological stress in DNA during replication, transcription, and other cellular processes. nih.govresearchgate.net
Targeting Human Topoisomerase IB (hTopIB)
Human topoisomerase IB (hTopIB) is a crucial enzyme responsible for relaxing supercoiled DNA by introducing a transient single-strand break, allowing for strand rotation, and then religating the DNA backbone. oaepublish.commdpi.com This catalytic cycle is vital for managing the topological challenges that arise during various cellular activities involving DNA. researchgate.netoaepublish.com this compound has been shown to interact with hTopIB, thereby interfering with its normal function. nih.gov The inhibition of hTopIB can lead to the accumulation of topological stress, ultimately causing DNA damage and cell death, which makes it a target for anticancer drug development. nih.govpatsnap.com
Effects on Supercoiled DNA Relaxation
The primary function of topoisomerase I is to relax supercoiled DNA. profoldin.com This activity can be monitored in vitro using a DNA relaxation assay, where the enzyme converts a supercoiled DNA substrate into its relaxed topoisomers. inspiralis.comresearchgate.net The presence of an inhibitor can impede this process. This compound has been shown to inhibit the relaxation of supercoiled DNA catalyzed by hTopIB. nih.gov This effect is a direct consequence of its interaction with the enzyme, preventing it from efficiently carrying out its catalytic cycle of cleavage and religation. researchgate.netmdpi.com The inhibition of DNA relaxation is a key indicator of the compound's potential to disrupt normal cellular processes that rely on topoisomerase activity. profoldin.comnih.gov
Elucidation of Inhibitory Modality (Catalytic Inhibition vs. Poisoning)
Topoisomerase inhibitors are broadly classified into two categories based on their mechanism of action: catalytic inhibitors and poisons. patsnap.comwikipedia.org Catalytic inhibitors prevent the enzyme from binding to DNA or carrying out its cleavage reaction. nih.gov In contrast, topoisomerase poisons stabilize the transient covalent complex formed between the enzyme and the cleaved DNA strand, preventing the religation step. patsnap.comwikipedia.org This stabilization of the "cleavage complex" transforms the enzyme into a cellular toxin that can lead to irreversible DNA breaks and trigger apoptosis. nih.govnih.gov
Studies on compounds with similar actions, such as certain alkaloids and metabolic products, have distinguished between these two modalities. nih.govmdpi.com For instance, some compounds act as catalytic inhibitors by preventing the enzyme from cleaving DNA, an effect that can be enhanced by pre-incubating the drug with the enzyme. nih.gov Others, like the well-known drug camptothecin, are poisons that trap the topoisomerase-DNA complex. mdpi.compatsnap.com The precise modality of this compound's inhibition of hTopIB, whether it acts as a catalytic inhibitor or a poison, is a critical area of ongoing research to fully understand its therapeutic potential.
Acetylcholinesterase Inhibition
This compound has demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the nervous system. medchemexpress.eudntb.gov.ua The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.
Research has indicated that oxaphenalenone dimers, the class of compounds to which this compound belongs, possess acetylcholinesterase inhibitory properties. medchemexpress.com For instance, the related compound Talaromycesone A exhibits potent acetylcholinesterase inhibitory activity with a reported IC50 value of 7.49 μM. medchemexpress.eu The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a standard measure of inhibitor potency. phcogj.comnih.gov
Table 1: Acetylcholinesterase Inhibitory Activity of a Related Oxaphenalenone Dimer
| Compound | Target Enzyme | IC50 Value |
| Talaromycesone A | Acetylcholinesterase | 7.49 μM medchemexpress.eu |
Protein Phosphatase Modulation (e.g., CDC25B, EGFR)
This compound is also involved in the modulation of protein phosphatases, which are enzymes that remove phosphate (B84403) groups from proteins, a process known as dephosphorylation. This action is antagonistic to that of protein kinases and is crucial for signal transduction and cell cycle control.
Specifically, this compound has been implicated in the modulation of CDC25B. frontiersin.org CDC25B is a member of the CDC25 family of dual-specificity phosphatases that activate cyclin-dependent kinases (CDKs) by dephosphorylating them, thereby driving cell cycle progression. frontiersin.orgnih.govuniprot.org The proper regulation of CDC25B is essential for normal cell division, and its overexpression is often linked to cancer. frontiersin.org Some natural products have been shown to inhibit CDC25B by covalently binding to a critical cysteine residue in the active site, leading to cell cycle arrest. frontiersin.org For example, the natural product HB-21 was found to inhibit recombinant human CDC25B with an IC50 of 24.25 μM. frontiersin.org The modulation of phosphatases like CDC25B and potentially the Epidermal Growth Factor Receptor (EGFR), another key signaling protein, represents another facet of this compound's bioactivity.
Table 2: Inhibitory Activity of a Natural Product Against CDC25B
| Compound | Target Enzyme | IC50 Value |
| HB-21 | CDC25B | 24.25 μM frontiersin.org |
Phosphodiesterase Inhibition (e.g., PDE-4B2)
This compound also exhibits inhibitory effects on phosphodiesterases (PDEs), a superfamily of enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govmedchemexpress.com By inhibiting PDEs, intracellular levels of these second messengers increase, leading to the modulation of various signaling pathways. cvpharmacology.com
The PDE4 family, in particular, is specific for cAMP and is a significant target in inflammatory and respiratory diseases. avancesenfibrosispulmonar.com The PDE4B subtype is highly expressed in inflammatory cells. nih.gov Inhibition of PDE4B can lead to anti-inflammatory and anti-fibrotic effects. avancesenfibrosispulmonar.comnih.gov While specific data on this compound's inhibition of PDE-4B2 is part of its broader profile, the general class of PDE4 inhibitors has been well-studied. For example, the selective PDE4 inhibitor Rolipram demonstrates potent inhibition with IC50 values in the nanomolar range for different PDE4 subtypes. medchemexpress.com
Table 3: Inhibitory Activity of a Selective PDE4 Inhibitor
| Compound | Target Enzyme | IC50 Values |
| Rolipram | PDE4A | 3 nM medchemexpress.com |
| PDE4B | 130 nM medchemexpress.com | |
| PDE4D | 240 nM medchemexpress.com |
Lack of DNA Intercalation as a Primary Mechanism
The molecular structure of certain compounds, particularly those with planar aromatic rings, often raises the possibility of DNA intercalation as a mechanism of action. mdpi.com This process involves the insertion of a molecule between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to cytotoxicity. However, investigations into the mode of action of this compound indicate that DNA intercalation is not its primary mechanism.
Research demonstrates that this compound's inhibitory effect on human topoisomerase IB (hTopIB) does not stem from binding to the DNA-hTopIB complex. mdpi.com Instead, evidence points to a direct interaction with the enzyme itself. mdpi.com This is distinct from DNA intercalators, which stabilize the DNA-protein complex, or other agents that bind within the DNA grooves. Studies clarify that this compound acts by preventing the catalytic tyrosine of hTopIB from performing its nucleophilic attack on the DNA phosphate bond, a critical step in the enzyme's function. mdpi.com This mode of action precludes DNA intercalation as the foundational mechanism for its observed biological activities.
Investigation of Other Potential Molecular Targets
Scientific inquiry has identified several potential molecular targets for this compound, with the most clearly defined being human topoisomerase IB (hTopIB). mdpi.com
Human Topoisomerase IB (hTopIB)
This compound has been identified as a catalytic inhibitor of hTopIB. mdpi.com Unlike topoisomerase poisons such as camptothecin, which trap the enzyme on the DNA to form a stable ternary complex, this compound functions by directly interacting with the free enzyme. mdpi.com This interaction inhibits the catalytic activity of hTopIB, specifically by preventing the initial nucleophilic attack of the enzyme's catalytic tyrosine on the DNA backbone. mdpi.com This inhibitory mechanism has been supported by both experimental bioassays and computational docking simulations. mdpi.com In laboratory assays, this compound has demonstrated inhibitory activity on DNA Topo I at a concentration of 100 μM. mdpi-res.comnih.gov
| Aspect of Interaction | Finding | Supporting Evidence | Citation |
|---|---|---|---|
| Target | Human Topoisomerase IB (hTopIB) | Experimental Bioassays, Docking Simulations | mdpi.com |
| Mechanism Type | Catalytic Inhibition | Inhibits enzyme activity without stabilizing the DNA-enzyme complex | mdpi.com |
| Specific Action | Prevents the nucleophilic attack by the catalytic tyrosine on the DNA phosphate bond | Biochemical Assays | mdpi.com |
| Binding Site | Direct interaction with the enzyme | Does not bind to the DNA-hTopIB covalent complex | mdpi.com |
Other Potential Targets
Beyond topoisomerase, other enzymes have been considered as potential targets. Similar oxaphenalenone dimers have been noted for their ability to inhibit acetylcholinesterase, suggesting this could be a possible, though less studied, target for this compound. medchemexpress.com Furthermore, as a marine-derived natural product, there is interest in its potential interactions with efflux pumps like the Breast Cancer Resistance Protein (BCRP), which is a common target for such compounds. semanticscholar.orgnih.gov However, specific inhibitory activity of this compound on BCRP has not been detailed.
Biological Activities and Preclinical Efficacy
Antimicrobial Activity Spectrum
Bacillosporin C and its related compounds have been investigated for their ability to inhibit the growth of various microorganisms.
This compound is an oxyphenalenone dimer that has been shown to possess antibiotic properties. Research indicates that this compound, along with its analogs Bacillosporin A and B, exhibits broad antibacterial activity against several pathogens, including Mycobacterium tuberculosis H37Ra, Bacillus cereus, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 3.13 to over 50 µg/mL. researchgate.net The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a bacterium after overnight incubation. nih.govidexx.com
One study highlighted that related oligophenalenone dimers, Bacillosporin I and J, also showed antibacterial activity. researchgate.net Specifically, a related compound, rugulosin (B17658) A, demonstrated significant activity against Staphylococcus aureus with an MIC of 0.195 µg/mL, a potency much greater than the vancomycin (B549263) control (MIC = 1 µg/mL). nih.gov This suggests that the α,β-unsaturated ketene (B1206846) moiety present in some of these compounds may significantly enhance antibacterial efficacy. nih.gov
Table 1: Antibacterial Activity of this compound and Related Compounds
| Compound | Bacterium | MIC (µg/mL) | Source |
| This compound | Mycobacterium tuberculosis H37Ra | 3.13 - >50 | researchgate.net |
| This compound | Bacillus cereus | 3.13 - >50 | researchgate.net |
| This compound | Staphylococcus aureus | 3.13 - >50 | researchgate.net |
| Rugulosin A | Staphylococcus aureus | 0.195 | nih.gov |
While specific data on the antifungal properties of this compound is limited, studies on related compounds within the bacillisporin family have shown some activity. For instance, Talaroterpenoid C, a compound isolated alongside bacillisporins, exhibited moderate antifungal activity against Aspergillus fumigatus. dntb.gov.ua However, other isolated bacillisporin-related compounds did not show significant activity against Candida albicans. nih.gov This indicates that antifungal properties may be specific to certain structural variations within the broader class of related metabolites.
Phenalenones, the structural class to which bacillosporins belong, are noted for their potential antimalarial activities. acs.org Research into oligophenalenone dimers has identified compounds with activity against the malaria parasite, Plasmodium falciparum. researchgate.netnih.gov For example, Bacillosporin H and another related compound (Compound 3 in the study) demonstrated antimalarial effects. researchgate.net The mechanism of action for related compounds often involves inhibiting parasite growth at various stages of its life cycle. biomedpharmajournal.orgcentre-muraz.bf While direct testing of this compound for antimalarial activity has not been extensively reported, the activity of its close structural relatives suggests a potential area for future investigation.
Antifungal Properties of Related Bacillisporins
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
This compound has been evaluated for its ability to inhibit the growth of and cause death in various human cancer cell lines.
This compound has demonstrated moderate cytotoxic activity against several human cancer cell lines. acs.orgresearchgate.net Specifically, it was evaluated against the MCF-7 (breast cancer), NCI-H460 (non-small cell lung cancer), and SF-268 (glioblastoma) cell lines, showing moderate effects across all three. researchgate.netresearchgate.net Its analog, Bacillosporin A, showed stronger activity against MCF-7 and NCI-H460 cells. researchgate.netthieme-connect.com
Further studies have reported the cytotoxicity of related compounds against other cancer cell lines. One polyketide isolated alongside this compound, leptosphaerone C, showed cytotoxicity against A549 (lung carcinoma) cells with an IC50 value of 1.45 µM. researchgate.net Another related compound, penicillenone, was active against P388 (murine leukemia) cells with an IC50 of 1.38 µM. researchgate.net The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
Table 2: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Cell Type | Activity/IC50 | Source |
| This compound | MCF-7 | Breast Adenocarcinoma | Moderate | researchgate.netresearchgate.net |
| This compound | NCI-H460 | Non-Small Cell Lung Cancer | Moderate | researchgate.netresearchgate.net |
| This compound | SF-268 | Glioblastoma | Moderate | researchgate.netresearchgate.net |
| Leptosphaerone C | A549 | Lung Carcinoma | 1.45 µM | researchgate.net |
| Penicillenone | P388 | Murine Leukemia | 1.38 µM | researchgate.net |
| Bacillosporin A | MCF-7 | Breast Adenocarcinoma | Strong | researchgate.netthieme-connect.com |
| Bacillosporin A | NCI-H460 | Non-Small Cell Lung Cancer | Strong | researchgate.netthieme-connect.com |
| Bacillosporin B | MCF-7, NCI-H460, SF-268 | Various | Moderate | researchgate.netresearchgate.net |
An important aspect of anticancer drug development is selective cytotoxicity, meaning the compound is more toxic to cancer cells than to normal, healthy cells. mdpi.combrieflands.com Studies on oxaphenalenone dimers, including bacillisporins, have shown that these compounds exhibited low cytotoxicity against non-cancerous Vero cells (monkey kidney epithelial cells). researchgate.net This suggests a degree of selectivity for cancer cells over normal cells. researchgate.net
The concept of a selectivity index (SI) is often used to quantify this differential effect. brieflands.com While specific SI values for this compound are not widely published, the observation of low toxicity in normal cell lines alongside moderate-to-strong cytotoxicity in cancer lines is a promising characteristic for a potential therapeutic agent. researchgate.netbmglabtech.com The ability of a compound to preferentially target cancer cells, which often have higher rates of proliferation and altered metabolic states, is a key area of investigation. frontiersin.orgoncotarget.com
Other Enzyme Inhibitory Activities of this compound and Analogues
α-Glucosidase Inhibition
While direct studies on the α-glucosidase inhibitory activity of this compound are not extensively documented in current literature, research into the bioactivity of secondary metabolites from the Talaromyces genus, the source of bacillosporins, reveals significant potential for this class of compounds as α-glucosidase inhibitors. α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.
Investigations into various species of Talaromyces have led to the isolation of several compounds with notable α-glucosidase inhibitory effects. For instance, a study on the mangrove endophytic fungus Talaromyces stipitatus resulted in the isolation of Talaromyone B, which demonstrated α-glucosidase inhibitory activity with an IC50 value of 48.4 μM researchgate.net. Another study on Talaromyces aculeatus identified two polyketones, compounds 102 and 103 , which exhibited potent α-glucosidase inhibition with IC50 values of 78.6 μM and 22.9 μM, respectively, surpassing the activity of the positive control, acarbose (B1664774) (IC50 = 101.5 μM) researchgate.net.
Furthermore, research on the mangrove-derived fungus Talaromyces flavus yielded several isocoumarin (B1212949) derivatives that displayed strong inhibitory activities against α-glucosidase. researchgate.net Specifically, compounds 10 , 18 , 21 , and 23 had IC50 values of 0.10, 0.38, 0.62, and 0.54 mM, respectively, which are comparable to or better than the acarbose control (IC50 = 0.5 mM). researchgate.net Similarly, secondary metabolites from the mangrove endophytic fungus Talaromyces sp. CY-3, including sambutoxin (B610674) derivatives, showed potent α-glucosidase inhibition with IC50 values ranging from 12.6 ± 0.9 to 57.3 ± 1.3 μM, outperforming the positive control 1-deoxynojirimycin (B1663644) (IC50 = 80.8 ± 0.3 μM). frontiersin.orgnih.gov
These findings from closely related fungi and compound classes strongly suggest that oxaphenalenone dimers like this compound and its analogues warrant further investigation as potential α-glucosidase inhibitors. The consistent discovery of this bioactivity within the Talaromyces genus points to a promising area for future research in the development of novel anti-diabetic agents.
Broader Bioactivity Profiles of Related Oxaphenalenones (e.g., Antioxidant, Anti-inflammatory, Antiviral, Nematicidal)
The oxaphenalenone structural motif, characteristic of this compound, is the foundation for a wide array of biological activities discovered in related natural products. These activities extend beyond enzyme inhibition and highlight the therapeutic potential of this class of compounds in various disease contexts.
Anti-inflammatory Activity:
Several oxaphenalenone dimers isolated from Talaromyces stipitatus have demonstrated significant anti-inflammatory properties. In a study evaluating the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, a key model for inflammation, several bacillisporin analogues showed potent activity. jto.ac.cn Notably, 9a-epi-bacillisporin E, bacillisporin F, and duclauxin (B155728) were more active than the indomethacin (B1671933) positive control, with IC50 values of 11.82±1.25 µmol·L⁻¹, 11.44±1.58 µmol·L⁻¹, and 23.92±2.86 µmol·L⁻¹, respectively. jto.ac.cn Bacillosporin A, B, and C were also identified in this study, suggesting that anti-inflammatory activity is a common feature of this structural family. jto.ac.cn
Antioxidant Activity:
The antioxidant potential of oxaphenalenone dimers has been noted in several studies. While specific IC50 values for bacillosporin analogues are not always detailed, related compounds from Talaromyces have shown the ability to scavenge free radicals. For instance, two compounds isolated from a fungal strain exhibited antioxidant activity with IC50 values of 0.40 and 1.36 mM in a DPPH assay. mdpi.com The phenolic nature of these compounds likely contributes to their ability to neutralize reactive oxygen species, a property that is valuable in combating oxidative stress-related pathologies.
Antiviral Activity:
The antiviral potential of metabolites from Talaromyces has been identified, indicating another promising avenue for the oxaphenalenone class. For example, a meroterpenoid isolated from a marine-derived Talaromyces species demonstrated potent activity against the pseudorabies virus (PRV) with an IC50 value of 3.35 μM. frontiersin.org Although not an oxaphenalenone dimer, this discovery within the same genus suggests that the chemical diversity of Talaromyces metabolites could yield novel antiviral agents. General reviews on oxaphenalenones also list antiviral effects as one of their known biological activities, though specific data for many compounds is still emerging. scielo.br
Nematicidal Activity:
Metabolites from Talaromyces species have also been recognized for their activity against nematodes, which are parasitic worms that can cause significant agricultural damage and human disease. researchgate.net For instance, bioactive constituents from Talaromyces trachyspermus have been reported to possess nematicidal properties. researchgate.net This activity is part of the broader antimicrobial profile of oxaphenalenones and suggests their potential application in agriculture and veterinary medicine.
Table of Bioactivity Data for Oxaphenalenone Dimers and Related Compounds
| Compound | Source Organism | Biological Activity | Assay | IC50 Value | Reference |
|---|---|---|---|---|---|
| 9a-epi-bacillisporin E | Talaromyces stipitatus | Anti-inflammatory | NO Production Inhibition | 11.82 ± 1.25 µmol·L⁻¹ | jto.ac.cn |
| Bacillisporin F | Talaromyces stipitatus | Anti-inflammatory | NO Production Inhibition | 11.44 ± 1.58 µmol·L⁻¹ | jto.ac.cn |
| Duclauxin | Talaromyces stipitatus | Anti-inflammatory | NO Production Inhibition | 23.92 ± 2.86 µmol·L⁻¹ | jto.ac.cn |
| Talaromyone B | Talaromyces stipitatus | α-Glucosidase Inhibition | Enzyme Inhibition | 48.4 μM | researchgate.net |
| Polyketone (Compound 103) | Talaromyces aculeatus | α-Glucosidase Inhibition | Enzyme Inhibition | 22.9 μM | researchgate.net |
| Isocoumarin (Compound 10) | Talaromyces flavus | α-Glucosidase Inhibition | Enzyme Inhibition | 0.10 mM | researchgate.net |
| Sambutoxin derivative (Compound 1) | Talaromyces sp. CY-3 | α-Glucosidase Inhibition | Enzyme Inhibition | 12.6 ± 0.9 μM | frontiersin.org |
| Meroterpenoid (Compound 164) | Talaromyces sp. CX11 | Antiviral (PRV) | Viral Inhibition | 3.35 μM | frontiersin.org |
Structure Activity Relationship Sar Studies of Bacillosporin C and Derivatives
Identification of Pharmacophoric Elements for Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. For the Bacillosporin family, the core pharmacophore is believed to be the rigid heptacyclic cage-like structure, which consists of two tricyclic moieties linked via a central cyclopentane (B165970) ring. frontiersin.org This complex scaffold properly orients the various functional groups for interaction with target biomolecules.
Key pharmacophoric features identified through comparative studies include:
The Oxaphenalenone Core: The fundamental polycyclic framework is essential for activity. This structure provides a rigid backbone, positioning interactive functional groups in a specific spatial orientation.
Oxygenated Functional Groups: The presence and location of hydroxyl (-OH) and carbonyl (C=O) groups are critical. These groups can act as hydrogen bond donors and acceptors, which are pivotal for binding to biological targets like enzymes. mdpi.com For instance, the various hydroxyl groups on the aromatic rings and the lactone/anhydride (B1165640) moieties are considered key interaction points.
Substituents on the Aromatic Rings: The nature and position of substituents, such as methyl groups, influence activity. These groups can affect the molecule's lipophilicity and steric interactions within a target's binding pocket.
Impact of Functional Group Modifications on Potency and Selectivity
Modifications of the functional groups on the Bacillosporin C scaffold have a pronounced effect on biological potency and selectivity. Even minor changes, such as the addition or removal of a hydroxyl or acetyl group, can significantly alter activity.
Hydroxyl Groups: The phenolic hydroxyl groups are crucial for activity. Their ability to form hydrogen bonds is a key determinant in drug-receptor interactions. researchgate.net The specific location of these groups on the aromatic systems of the molecule dictates the binding affinity and specificity.
Acetyl Groups: The difference between Bacillosporin A and Bacillosporin B is the presence of an acetyl group. Bacillosporin A is an acetyl derivative of Bacillosporin B. researchgate.net This modification leads to differences in their cytotoxic profiles, with Bacillosporin A showing stronger activity against certain cancer cell lines, highlighting the importance of this functional group for potency. researchgate.net
Bulky Substituents: The introduction, removal, or replacement of bulky groups can significantly impact drug-target interactions and metabolic stability. taylorandfrancis.com While specific studies on adding large bulky groups to this compound are limited, SAR studies on related natural products show that steric hindrance can either enhance or diminish activity depending on the topology of the target's binding site.
Halogenation: The introduction of a chlorine atom into the oxaphenalenone dimer structure, as seen in macrosporusone C, represents a significant modification. researchgate.net This indicates that the scaffold is amenable to halogenation, a common strategy in medicinal chemistry to modulate electronic properties and membrane permeability.
These findings underscore that the potency and selectivity of this compound and its derivatives can be fine-tuned through targeted functional group modifications.
Stereochemical Influence on Biological Activities
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the biological activity of chiral molecules like this compound. frontiersin.orgmdpi.com Natural products are typically biosynthesized as single enantiomers, and often only one stereoisomer exhibits the desired biological effect. nih.gov
For the broader family of duclauxin (B155728) analogues, including the bacillosporins, the absolute configuration is a conserved feature among the biologically active members. A significant finding in the study of these compounds was the correction of a long-standing misrepresentation of their stereochemistry. Through X-ray single-crystal diffraction and spectroscopic analysis, it was confirmed that duclauxin analogues possess a unified S configuration at the C-9' position. acs.org
The conservation of this specific absolute configuration across numerous bioactive members of the duclauxin family strongly implies that it is a crucial requirement for their interaction with biological targets. While studies comparing the activity of different stereoisomers of this compound itself have not been reported, research on other complex natural products demonstrates that changes in stereochemistry can lead to a dramatic loss of activity. researchgate.net This suggests that the specific spatial arrangement of the complex, heptacyclic structure of this compound is essential for its biological function.
Comparative SAR Analysis Across the Bacillisporin Family
Comparing the biological activities of different members of the bacillosporin family provides valuable SAR insights. Bacillosporins A, B, and C, while structurally very similar, exhibit distinct potency levels against various cancer cell lines.
One study evaluated the cytotoxicity of duclauxin and bacillosporins A, B, C, and E against three human cancer cell lines. The results showed that Bacillosporin A was strongly active against MCF-7 (breast) and NCI-H460 (lung) cell lines. In contrast, Bacillosporins B and C, along with duclauxin, were found to be moderately active against all three tested cell lines (MCF-7, NCI-H460, and SF-268). researchgate.net This difference highlights the positive contribution of the acetyl group in Bacillosporin A to its cytotoxic potency.
In addition to cytotoxicity, members of this family show varied activities. Bacillosporin A has demonstrated antibacterial activity against Bacillus subtilis and Sarcina lutea and also acts as an inhibitor of α-glucosidase, suggesting potential for type II diabetes treatment. researchgate.netnih.gov this compound is known to have antibiotic properties and to inhibit acetylcholinesterase.
| Compound | Key Structural Difference | Activity vs. MCF-7 | Activity vs. NCI-H460 | Activity vs. SF-268 | Reference |
|---|---|---|---|---|---|
| Bacillosporin A | Acetyl derivative of Bacillosporin B | Strongly Active | Strongly Active | Moderately Active | researchgate.net |
| Bacillosporin B | - | Moderately Active | Moderately Active | Moderately Active | researchgate.net |
| This compound | Anhydride structure | Moderately Active | Moderately Active | Moderately Active | researchgate.net |
| Duclauxin | Parent compound of the family | Moderately Active | Moderately Active | Moderately Active | researchgate.net |
The table summarizes qualitative cytotoxicity data from a comparative study. "Strongly" and "Moderately" active are as described in the source publication. researchgate.net
Computational Approaches to SAR Prediction
Computational methods, particularly molecular docking simulations, are powerful tools for predicting and rationalizing the structure-activity relationships of compounds like this compound. escholarship.org Although specific docking studies for this compound are not widely published, the methodology can be applied to understand its interaction with known targets, such as acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov
A typical molecular docking simulation for this compound against AChE would involve:
Preparation of Structures: Obtaining the 3D crystal structure of the target protein (AChE) from a database like the Protein Data Bank (PDB) and generating a 3D model of this compound.
Docking Simulation: Using software to place the this compound molecule into the active site of AChE in various orientations and conformations. The program calculates a "docking score" for each pose, which estimates the binding affinity. frontiersin.org
Analysis of Interactions: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, π-π stacking between the aromatic rings of the ligand and protein residues (e.g., Tryptophan), and hydrophobic interactions. mdpi.com
For oxaphenalenone dimers, these simulations can reveal how hydroxyl groups form critical hydrogen bonds and how the rigid, polycyclic structure fits within the enzyme's active site gorge, which includes a catalytic active site (CAS) and a peripheral anionic site (PAS). mdpi.com By comparing the docking results of different bacillosporin analogues, researchers can build predictive models that correlate structural features with binding affinity, thereby guiding the synthesis of new derivatives with improved inhibitory potential.
Synthetic and Semisynthetic Derivatization of Bacillosporin C
Synthetic Methodologies for Core Scaffold Construction (if applicable)
As of the current academic literature, a total synthesis of the heptacyclic core scaffold of Bacillosporin C has not been reported. The compound is primarily obtained through isolation from fungal sources, such as various species of Talaromyces and Penicillium. nih.govacs.orgresearchgate.net The intricate, stereochemically rich structure of this compound presents a formidable challenge for de novo synthesis, which would require the development of highly selective and efficient methodologies to construct its complex ring system. Consequently, research has predominantly focused on its isolation and the semisynthetic modification of the natural product.
Strategies for Semisynthesis and Chemical Modification
Semisynthesis and chemical modification of this compound and its close relatives have been explored, revealing key aspects of its chemical reactivity.
A notable and naturally occurring transformation is the conversion of Bacillosporin D into this compound. caymanchem.com Bacillosporin D is a lactone-containing analogue that is proposed to be the biogenetic precursor to this compound. The conversion involves the formation of an anhydride (B1165640) ring system, transforming the lactone in Bacillosporin D into the characteristic structure of this compound. caymanchem.comnih.gov This natural transformation highlights a reactive site within the molecule that could potentially be exploited for further chemical derivatization.
Studies on the related oxaphenalenone dimer, duclauxin (B155728), have demonstrated that the inherent electrophilicity of its 2-pyranone moiety can be utilized to generate libraries of analogues. acs.org This suggests that a similar strategy could be applicable to this compound, leveraging its reactive sites for modification. However, extensive reports detailing the chemical modification of this compound itself are limited. The isolation of numerous naturally occurring analogues, such as Bacillosporin A, B, D, E, F, and J, provides insight into possible structural modifications that are tolerated while maintaining the core scaffold. nih.govacs.org
Design and Synthesis of Novel this compound Analogues for Enhanced Bioactivity
While a variety of Bacillosporin analogues have been isolated from natural sources, the deliberate design and synthesis of novel this compound analogues specifically aimed at enhancing bioactivity are not extensively documented in the literature. The existing research provides a foundation for such endeavors. For instance, the structural differences between naturally occurring bacillosporins offer a starting point for structure-activity relationship (SAR) studies.
Research on the closely related duclauxin-like molecules has involved a semisynthetic strategy where amines are conjugated to the core structure to expand the chemical diversity of the compound class. nih.gov This approach could theoretically be adapted to this compound to generate novel analogues. The goal of such synthetic efforts would be to improve properties such as target specificity, potency, and pharmacokinetic profiles. A recent study noted that the ease with which duclauxin analogues can be generated warrants further investigation into their biological activities against a wider range of drug targets, a sentiment that extends to the potential of this compound. researchgate.net
| Compound Name | Structural Relationship to this compound | Source Organism (Example) | Reference |
|---|---|---|---|
| Bacillosporin A | Acetyl derivative of Bacillosporin B | Talaromyces bacillosporus | nih.gov |
| Bacillosporin B | Analogue with structural variations | Talaromyces bacillosporus | nih.gov |
| Bacillosporin D | Lactone precursor to this compound | Mangrove endophytic fungus SBE-14 | |
| Bacillosporin E | Analogue with structural variations | Talaromyces bacillosporus | nih.gov |
| epi-Bacillisporin F | Diastereomer of Bacillisporin F | Talaromyces stipitatus | acs.org |
| Bacillisporin J | Analogue existing as a diastereomeric mixture | Talaromyces bacillisporus BCC17645 | acs.org |
Development of Prodrugs or Bioconjugates (if reported in academic literature)
The development of prodrugs or bioconjugates of this compound has not been reported in the academic literature based on available search results. Prodrug strategies are typically employed to improve a drug's solubility, stability, or to enable targeted delivery, while bioconjugation can link the molecule to other functional moieties like antibodies or peptides.
There is a mention that Bacillosporin D, the precursor to this compound, showed potential as a prodrug against Candida albicans. This finding suggests that modifications to the Bacillosporin core can influence its activity and delivery, providing a rationale for future prodrug design. However, to date, no studies have been published detailing the synthesis and evaluation of this compound prodrugs or bioconjugates.
Ecological Role and Biotechnological Significance
Role of Bacillosporin C in Fungal Chemical Ecology
Fungi produce a vast arsenal (B13267) of secondary metabolites, which are not essential for their basic growth but are crucial for survival and adaptation within their specific ecological niches. numberanalytics.commdpi.com These compounds are key mediators in the intricate web of interactions between fungi and other organisms. mdpi.comelifesciences.org In the competitive microbial world, secondary metabolites like this compound likely serve as chemical weapons, enabling the producing fungus to defend its territory and resources from competing microbes. mdpi.comelifesciences.org The production of such compounds is a critical strategy for fungi, which often secrete enzymes to externally digest organic matter, a process that could otherwise provide a "free meal" for nearby competitors. elifesciences.org
The ecological role of this compound can be inferred from its biological activities and those of similar oxaphenalenones. These compounds are often produced in response to specific environmental triggers and play roles in defense, communication, and competition. numberanalytics.comelifesciences.org For instance, some fungal secondary metabolites can inhibit the growth of bacteria and other fungi, thereby shaping the microbial community structure in their immediate environment. numberanalytics.com The production of antibacterial compounds like this compound by endophytic fungi may also be part of a symbiotic relationship, where the fungus helps protect its host plant from pathogens. scielo.br This chemical defense mechanism is a significant factor in the establishment and evolution of mutualistic relationships between fungi and plants. chesci.com
Potential as a Biochemical Agent in Microbial Interactions
This compound and its related oxaphenalenone dimers exhibit significant bioactivity, positioning them as potent agents in microbial interactions. Their functions are not merely defensive; they actively shape the microbial landscape through their antibiotic properties. researchgate.netcaymanchem.com
Research has demonstrated that this compound possesses antibacterial activity. udsm.ac.tz Studies on a range of heptacyclic oligophenalenones, including this compound, isolated from the soil fungus Talaromyces bacillisporus showed broad antibacterial action against several human pathogens. researchgate.net This antimicrobial capacity underscores its role in inhibiting the growth of competing bacteria in its natural habitat.
Beyond its antibacterial effects, a key biochemical activity associated with this compound and similar oxaphenalenones is the inhibition of acetylcholinesterase (AChE). caymanchem.comebiohippo.com AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibitors of this enzyme are of significant pharmacological interest, particularly for the treatment of neurological conditions like Alzheimer's disease. nih.govmdpi.com The ability of this compound to inhibit AChE suggests a potential neurotoxic or signaling interference mechanism against invertebrates or other organisms in its environment, further highlighting its role as a sophisticated biochemical agent. mdpi.commedchemexpress.com
| Compound | Target Organism | Activity / MIC (Minimum Inhibitory Concentration) | Source Fungus |
|---|---|---|---|
| This compound | Staphylococcus aureus | Active | Marine-derived fungus |
| Bacillosporins A–C & Duclauxamides | Mycobacterium tuberculosis H37Ra | MIC: 3.13 – >50 µg/mL | Talaromyces bacillisporus BCC17645 |
| Bacillosporins A–C & Duclauxamides | Bacillus cereus | MIC: 3.13 – >50 µg/mL | Talaromyces bacillisporus BCC17645 |
| Bacillosporins A–C & Duclauxamides | Staphylococcus aureus | MIC: 3.13 – >50 µg/mL | Talaromyces bacillisporus BCC17645 |
Data sourced from references researchgate.netudsm.ac.tz.
Strategic Importance of Marine-Derived and Endophytic Fungi in Natural Product Discovery
The search for novel bioactive compounds has increasingly turned to unique and underexplored environments. Marine and endophytic fungi, in particular, have emerged as exceptionally important and prolific sources for natural product discovery. nih.govnih.govmdpi.com These organisms thrive in highly competitive and diverse ecosystems, which is thought to drive the evolution of unique biochemical pathways to produce a vast array of secondary metabolites. nih.govencyclopedia.pub It is estimated that a large percentage of microbial bioactive metabolites are of fungal origin, yet only a small fraction of the world's fungal species have been described, suggesting a massive untapped potential for new discoveries. nih.gov
Marine-derived fungi, isolated from sources like deep-sea sediments, sponges, and mangroves, are adapted to extreme conditions of pressure, temperature, and salinity. nih.govmdpi.com This adaptation has endowed them with the ability to produce structurally unique and potent compounds not found in their terrestrial counterparts. nih.govf1000research.com Over a thousand secondary metabolites have been reported from marine fungi, including polyketides, alkaloids, and terpenes with a wide range of biological activities, such as antibacterial, antiviral, and anticancer properties. nih.govnih.gov
Similarly, endophytic fungi, which live symbiotically within the tissues of plants, are a rich reservoir of novel chemistry. chesci.commdpi.combohrium.com The intimate, long-term interaction between the endophyte and its host plant can lead to the production of unique bioactive compounds, sometimes even compounds previously thought to be exclusive to the plant itself. scielo.brchesci.com The discovery that the endophytic fungus Penicillium sp. JP-1 from the mangrove plant Aegiceras corniculatum produces this compound highlights the chemical richness of these symbiotic organisms. acs.org These fungi are viewed as a key resource for discovering new drug leads, as they produce metabolites with diverse structures and a broad spectrum of biological activities. chesci.comfrontiersin.org The isolation of this compound from both a mangrove endophyte and a marine-derived Penicillium strain underscores the strategic value of exploring these ecological niches for novel chemical entities with significant biotechnological potential. mdpi.comacs.orgcaymanchem.com
Approaches for Enhanced Production through Biotechnological Interventions
While fungi like Talaromyces and Penicillium produce valuable compounds such as this compound, the yields under standard laboratory conditions are often low because many of the biosynthetic gene clusters responsible for their production are "silent" or poorly expressed. frontiersin.org Biotechnological interventions are therefore crucial to unlock the full productive potential of these fungi. Key strategies include classical strain improvement and fermentation optimization. frontiersin.orgmdpi.com
Strain Improvement: Classical strain improvement (CSI) through random mutagenesis has been a cornerstone of industrial biotechnology, famously used to increase penicillin production in Penicillium rubens (formerly P. chrysogenum) by several orders of magnitude. frontiersin.orgmdpi.comnih.gov This process involves exposing fungal spores to mutagens, such as chemicals like diethyl sulfate (B86663) (DES), and then screening the resulting mutants for enhanced production of the target metabolite. acs.orgacs.org Such programs can lead to complex genetic reorganizations, including an increase in the copy number of the target biosynthetic gene cluster and metabolic reprogramming that channels more precursor molecules, like amino acids, towards secondary metabolite synthesis. frontiersin.orgnih.govbohrium.com This approach has been successfully applied to Penicillium species to enhance the production of various secondary metabolites and could be applied to increase this compound yields. acs.orgacs.org
Fermentation Optimization (OSMAC Approach): The "One Strain, Many Compounds" (OSMAC) approach is a powerful method for enhancing and diversifying the production of secondary metabolites by systematically altering cultivation parameters. frontiersin.orgscielo.br The metabolic profile of a single fungal strain can be dramatically changed by modifying factors such as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. frontiersin.orgscielo.brresearchgate.net This strategy can activate silent biosynthetic gene clusters, leading to the production of novel compounds or significantly increasing the yield of known ones. frontiersin.orgmdpi.commdpi.com For example, studies on Talaromyces and Trichoderma species have shown that optimizing fermentation conditions, including nutrient sources, initial pH, and temperature, can lead to maximal production of target pigments and other metabolites. researchgate.netnih.govmdpi.com For a compound like this compound, a systematic OSMAC approach, potentially coupled with experimental design methodologies like Response Surface Modeling (RSM), could identify the optimal combination of fermentation parameters for industrial-scale production. acs.orgnih.govmdpi.com
Advanced Research Methodologies in Bacillosporin C Studies
High-Throughput Screening for Novel Bioactivities
High-throughput screening (HTS) is a cornerstone of modern drug discovery and is pivotal in the initial exploration of natural compounds like Bacillosporin C. singerinstruments.comjapsonline.com This methodology allows for the rapid testing of thousands of experimental samples, including chemical compounds, against specific biological targets. singerinstruments.com The primary goal is to accelerate the discovery process by efficiently identifying "hits"—compounds that exhibit a desired biological effect. japsonline.com
In the context of this compound, HTS would be employed to screen for a wide range of potential bioactivities beyond its known functions. This could involve testing its effects on various cell lines, enzymes, or molecular pathways to uncover novel therapeutic possibilities. singerinstruments.com The process typically involves automated liquid handling robotics, miniaturized assay formats (such as 96-well or 384-well plates), and sensitive detection methods. singerinstruments.comugent.be For instance, a target-based approach might screen this compound against a panel of kinases or proteases to identify specific inhibitory activity. japsonline.com The use of robotics and automation ensures high precision, reproducibility, and the ability to screen large numbers of samples quickly. japsonline.comcbmed.at
Molecular Biology Techniques for Biosynthetic Pathway Investigation
Understanding how this compound is produced by its host organism is crucial for optimizing its production and for potentially engineering novel derivatives. Molecular biology techniques are essential for elucidating the biosynthetic pathway of this compound. libretexts.orgcaltech.edu A biosynthetic pathway is a series of enzymatic steps that convert a precursor molecule into a final product. libretexts.org
The process of investigating the biosynthetic pathway of this compound would involve:
Gene Identification: Identifying the genes responsible for encoding the enzymes in the pathway. This is often achieved through genome sequencing of the producing organism and identifying gene clusters that are predicted to be involved in secondary metabolite synthesis.
Gene Inactivation and Complementation: Creating mutant strains of the producing organism where specific genes in the putative pathway are knocked out. If the production of this compound is abolished in a mutant and restored when the knocked-out gene is reintroduced, it confirms the gene's role in the pathway. nih.gov
Heterologous Expression: Expressing the identified genes in a more genetically tractable host, like Escherichia coli or yeast, to confirm the function of individual enzymes and to potentially reconstruct the entire pathway. nih.govbiorxiv.org This approach allows for the study of the pathway in a controlled environment, free from the complexities of the native organism. nih.gov
By understanding the genetic and enzymatic machinery behind this compound synthesis, researchers can devise strategies to increase yields and create new analogs with potentially improved properties. caltech.edunih.gov
Computational Chemistry and Molecular Dynamics Simulations for Target Interaction Analysis
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding how molecules like this compound interact with their biological targets at an atomic level. compchem.nlresearchgate.net These methods provide insights that are often difficult to obtain through experimental techniques alone. researchgate.net
Computational Chemistry allows for the prediction of molecular properties and the study of chemical phenomena using computer algorithms and physical theories. researchgate.net For this compound, this could involve:
Docking Simulations: Predicting the most likely binding pose of this compound within the active site of a target protein. For example, docking simulations have been used to show how this compound might bind to human topoisomerase IB. mdpi.com
Quantum Mechanical Calculations: Providing a more accurate description of the electronic structure and reactivity of the molecule, which can help in understanding the chemical basis of its activity. compchem.nl
Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems, simulating the movement of atoms and molecules over time. compchem.nlnih.gov This allows researchers to:
Observe the conformational changes in both this compound and its target protein upon binding. compchem.nl
Calculate the binding free energy, which is a measure of the strength of the interaction.
Understand the role of solvent molecules in the binding process.
Force fields, such as CHARMM (Chemistry at HARvard Molecular Mechanics), are widely used in these simulations to describe the potential energy of the system. researchgate.netnih.gov These computational approaches can guide the design of new this compound derivatives with enhanced affinity and selectivity for their targets. researchgate.net
Cellular Assays for Specific Biological Endpoints
Cellular assays are fundamental for evaluating the biological effects of a compound within a living system. For this compound, these assays are crucial for confirming its activity and understanding its mechanism of action at a cellular level. bmglabtech.com
Key cellular assays relevant to this compound research include:
DNA Relaxation Assays: These assays are used to determine if a compound can inhibit the activity of topoisomerase enzymes. inspiralis.com Topoisomerases relax supercoiled DNA, and their inhibition can be observed by a change in the mobility of DNA on an agarose (B213101) gel. mdpi.cominspiralis.com Studies have shown that this compound can inhibit the relaxation of supercoiled DNA by human topoisomerase IB, indicating it is an inhibitor of this enzyme. mdpi.com
Cytotoxicity Assays: These assays measure the ability of a compound to kill cells. bmglabtech.commdpi.com A common method is the MTT assay, which assesses cell viability. mdpi.com Cytotoxicity assays are essential for evaluating the anti-cancer potential of this compound and have been used to test its activity against various cancer cell lines. mdpi.com
The table below summarizes the types of cellular assays used in the study of compounds like this compound and their specific purposes.
| Assay Type | Purpose | Example Finding for Similar Compounds |
| DNA Relaxation Assay | To measure the inhibition of topoisomerase activity. inspiralis.com | A compound inhibits the relaxation of supercoiled DNA in a dose-dependent manner. mdpi.com |
| Cytotoxicity Assay (e.g., MTT) | To determine the concentration of a compound that is toxic to cells. bmglabtech.commdpi.com | A compound shows high cytotoxicity against specific human cancer cell lines with low IC50 values. mdpi.com |
Proteomics and Metabolomics in Elucidating Cellular Responses
To gain a comprehensive understanding of how cells respond to treatment with this compound, researchers employ the "omics" technologies of proteomics and metabolomics. frontiersin.orgescholarship.org
Proteomics is the large-scale study of proteins, the proteome, expressed by a cell at a specific time. frontiersin.org By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels are altered. This can provide clues about the cellular pathways that are affected by the compound. Mass spectrometry is a key technology in proteomics for identifying and quantifying proteins. frontiersin.org
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. mdpi.com It provides a snapshot of the metabolic state of a cell. mdpi.com By analyzing the changes in the metabolome of cells exposed to this compound, scientists can understand how the compound perturbs metabolic pathways. mdpi.comnih.gov
The integration of proteomics and metabolomics data can provide a more complete picture of the cellular response to this compound, revealing its mechanism of action and potential off-target effects. frontiersin.orgnih.gov
Bioinformatic Tools for Genomic and Chemical Space Exploration
Bioinformatics plays a crucial role in modern natural product research, providing the tools to analyze large datasets and to explore the vastness of genomic and chemical space. nih.govnih.gov
Genomic Exploration: With the increasing availability of microbial genome sequences, bioinformatic tools are used to mine these genomes for biosynthetic gene clusters (BGCs) that may encode for the production of novel natural products. nih.gov This "genome mining" approach can accelerate the discovery of new compounds, including novel analogs of this compound.
Chemical Space Exploration: Chemical space refers to the entire collection of all possible small molecules. nih.govnih.gov Bioinformatic tools and databases are used to navigate this space and to identify molecules with desired properties. nih.gov For instance, researchers can perform virtual screening of large chemical databases to find compounds that are structurally similar to this compound but may have improved pharmacological properties. nih.gov The concept of "biosynthetic chemical space" specifically refers to all possible secondary metabolites that can be encoded by an organism. nih.gov
By leveraging these bioinformatic tools, researchers can more efficiently explore the natural world's chemical diversity and identify promising new drug candidates.
Future Research Directions and Unaddressed Questions
Complete Elucidation of Biosynthetic Enzymes and Regulatory Mechanisms
While Bacillosporin C is known to be a polyketide-derived secondary metabolite, the specific enzymatic machinery and the intricate regulatory networks governing its production remain largely uncharacterized. mdpi-res.com Future research should prioritize the identification and functional characterization of the complete set of biosynthetic enzymes involved in the this compound pathway. This includes the polyketide synthases (PKSs) responsible for assembling the core structure, as well as any tailoring enzymes such as oxidases, reductases, and cyclases that modify the initial polyketide chain to yield the final complex heptacyclic structure. researchgate.netresearchgate.net
Genome mining of producing organisms, such as Talaromyces bacillosporus and other marine-derived fungi, can help identify the biosynthetic gene cluster (BGC) encoding for this compound production. nih.govfrontiersin.org Once identified, heterologous expression of the BGC in a suitable host could confirm its role and facilitate further enzymatic studies.
Understanding the regulatory mechanisms that control the expression of the this compound BGC is also crucial. This involves investigating the role of pathway-specific transcriptional regulators, as well as global regulatory networks that may respond to environmental cues or developmental stages of the producing fungus. frontiersin.orgnih.gov Elucidating these regulatory circuits could provide strategies for enhancing the production of this compound. frontiersin.org
Comprehensive Understanding of Molecular Targets and Downstream Signaling Pathways
Initial studies have indicated that this compound exhibits biological activities, including cytotoxicity against certain cancer cell lines and inhibition of acetylcholinesterase. ebiohippo.comcaymanchem.com However, the precise molecular targets responsible for these effects are not fully understood. A significant future endeavor is the comprehensive identification and validation of the direct molecular targets of this compound.
One identified target is human topoisomerase IB (hTopIB). mdpi.com this compound inhibits hTopIB with a mechanism distinct from that of camptothecin, as it directly interacts with the enzyme rather than stabilizing the DNA-enzyme complex. mdpi.com Further research is needed to fully characterize this interaction at a molecular level and to explore its downstream consequences.
Investigating the broader impact of this compound on cellular signaling pathways is essential. Techniques such as proteomics, transcriptomics, and metabolomics can be employed to map the global cellular response to this compound treatment. This will help to uncover the downstream signaling cascades that are modulated following target engagement and contribute to its observed biological effects. windows.netnih.gov
Exploration of Novel Biological Activities and Therapeutic Applications Beyond Current Scope
The known cytotoxic and acetylcholinesterase inhibitory activities of this compound suggest its potential in oncology and neurodegenerative disease research. ebiohippo.comresearchgate.net However, the full spectrum of its biological activities may be much broader. Future research should involve extensive screening of this compound against a wide array of biological targets and disease models.
Given that similar oxaphenalenone dimers possess antibiotic properties, a thorough investigation of this compound's antimicrobial activity against a panel of pathogenic bacteria and fungi is warranted. ebiohippo.commedchemexpress.com Furthermore, its potential as an antiviral, anti-inflammatory, or immunosuppressive agent should be explored. researchgate.net The discovery of novel biological activities could open up new avenues for therapeutic applications.
Development of Sustainable and Scalable Production Methods for Industrial Applications
For this compound to be a viable candidate for further development, sustainable and scalable production methods are necessary. Currently, it is isolated from fungal cultures, a process that can be low-yielding and difficult to scale up. frontiersin.orgresearchgate.net The high costs and low yields associated with the production of many microbial secondary metabolites are significant bottlenecks. frontiersin.org
Several strategies can be pursued to address this challenge. Optimization of fermentation conditions, including medium composition and culture parameters, can significantly improve yields. frontiersin.org The use of bioreactors can offer precise control over the production process and facilitate scaling. frontiersin.org
Metabolic engineering of the producing fungal strain or a heterologous host could also be a powerful approach. Overexpression of the biosynthetic gene cluster and elimination of competing metabolic pathways could lead to enhanced production titers. ichemc.ac.lknih.gov Furthermore, exploring innovative downstream processing techniques, such as foam fractionation and advanced filtration methods, could improve the efficiency and cost-effectiveness of purification. frontiersin.orgnih.gov
Rational Design of Potent and Selective this compound Analogues with Favorable Preclinical Profiles
While this compound itself shows promise, the rational design of analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov Structure-activity relationship (SAR) studies are crucial in this regard. By synthesizing or biosynthesizing a library of this compound derivatives and evaluating their biological activities, key structural features required for activity can be identified. mdpi.com
Computational modeling and molecular docking studies can provide insights into the binding of this compound to its molecular targets, guiding the design of new analogues with enhanced affinity and specificity. researchgate.net Techniques in synthetic biology and enzymatic engineering, such as modifying the nonribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) assembly lines, could be employed to generate novel analogues through combinatorial biosynthesis. biorxiv.orgmdpi.comrsc.org The goal is to develop second-generation compounds with optimized therapeutic potential and a favorable preclinical profile, including improved stability and reduced off-target toxicity. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
